Cas no 88521-99-7 (2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-)

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-, is a chalcone derivative characterized by its α,β-unsaturated ketone structure. This compound exhibits notable reactivity due to the presence of conjugated double bonds and functional groups, making it useful in organic synthesis and photochemical applications. The hydroxyphenyl and methylphenyl substituents contribute to its stability and potential for further functionalization. Its structural features suggest utility as an intermediate in pharmaceuticals, agrochemicals, or materials science, particularly where UV-absorbing or electron-delocalizing properties are desired. The compound's purity and defined molecular architecture ensure consistent performance in research and industrial processes. Proper handling is advised due to its potential reactivity.
2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- structure
88521-99-7 structure
Product Name:2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-
CAS No:88521-99-7
MF:C16H14O2
MW:238.281164646149
CID:629891
PubChem ID:2888668
Update Time:2025-10-05

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-
    • 1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
    • AKOS030655096
    • DTXSID80387402
    • 88521-99-7
    • SCHEMBL8965062
    • Inchi: 1S/C16H14O2/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11,17H,1H3
    • InChI Key: WSNQCLMGWCDWPM-UHFFFAOYSA-N
    • SMILES: O=C(C=CC1C=CC(C)=CC=1)C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 238.099379685g/mol
  • Monoisotopic Mass: 238.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-: A Comprehensive Overview

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-, also known by its CAS number 88521-99-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of α,β-unsaturated ketones, which are known for their versatile reactivity and wide-ranging applications. The structure of this molecule features a conjugated enone system, with a hydroxyl group attached to a phenyl ring at the 4-position and a methyl-substituted phenyl group at the 3-position. These structural elements contribute to its unique chemical properties and biological activities.

The synthesis of 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- has been explored through various methodologies. One common approach involves the Claisen condensation reaction, where an aldehyde reacts with an ester in the presence of a base to form the enone structure. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yields. For instance, the use of organocatalysts has been reported to facilitate the formation of this compound under mild conditions, making it more accessible for large-scale production.

In terms of physical properties, 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- is typically a crystalline solid with a melting point around 150°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate is moderate, which makes it suitable for various organic reactions. The compound exhibits strong UV absorption due to its conjugated system, which can be exploited in applications such as fluorescence sensing and photovoltaic materials.

The biological activity of 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- has been extensively studied. Recent research has highlighted its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. Additionally, it has shown antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Another area of interest is the role of 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)- in drug design. Its enone system makes it a valuable scaffold for developing bioactive molecules. For example, modifications to the substituents on the phenyl rings have been shown to enhance its binding affinity to various protein targets, potentially leading to novel therapeutic agents.

In conclusion, 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-, with its CAS number 88521-99-7, is a multifaceted compound with applications spanning from organic synthesis to pharmacology. Its unique structure and reactivity continue to make it a subject of intense research interest. As new synthetic methods and biological insights emerge, this compound holds promise for advancing both academic understanding and industrial applications.

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